molecular formula C15H8ClFO2 B12066176 4-Chloro-3-(4-fluoro-phenylethynyl)-benzoic acid

4-Chloro-3-(4-fluoro-phenylethynyl)-benzoic acid

Cat. No.: B12066176
M. Wt: 274.67 g/mol
InChI Key: MTOHNXJAOGCZNF-UHFFFAOYSA-N
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Description

4-Chloro-3-(4-fluoro-phenylethynyl)-benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the 4th position and a fluoro-phenylethynyl group at the 3rd position of the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(4-fluoro-phenylethynyl)-benzoic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(4-fluoro-phenylethynyl)-benzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions such as the Suzuki-Miyaura reaction.

    Oxidizing Agents: Used for oxidation reactions.

    Reducing Agents: Used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

4-Chloro-3-(4-fluoro-phenylethynyl)-benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(4-fluoro-phenylethynyl)-benzoic acid involves its interaction with specific molecular targets. The chloro and fluoro groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-(4-fluoro-phenylethynyl)-benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chloro and fluoro groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C15H8ClFO2

Molecular Weight

274.67 g/mol

IUPAC Name

4-chloro-3-[2-(4-fluorophenyl)ethynyl]benzoic acid

InChI

InChI=1S/C15H8ClFO2/c16-14-8-5-12(15(18)19)9-11(14)4-1-10-2-6-13(17)7-3-10/h2-3,5-9H,(H,18,19)

InChI Key

MTOHNXJAOGCZNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC2=C(C=CC(=C2)C(=O)O)Cl)F

Origin of Product

United States

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